Shp2-IN-17

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

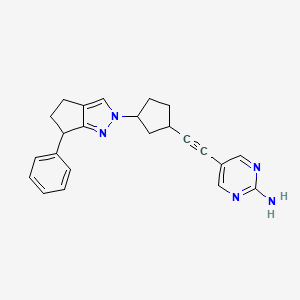

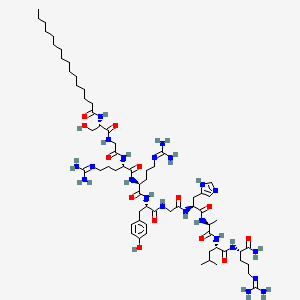

Shp2-IN-17 is a novel inhibitor targeting the Src homology 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in various cellular processes, including cell growth, differentiation, migration, and oncogenic transformation. The inhibition of SHP2 has shown promise in cancer therapy, making this compound a compound of significant interest in the field of oncology .

準備方法

The synthesis of Shp2-IN-17 involves a hierarchical structure-based virtual screening strategy that combines molecular docking and the fragment molecular orbital method for calculating binding affinity. The synthetic route typically includes the following steps:

Molecular Docking: Potential leads are identified using Maestro v10.1.

Binding Affinity Prediction: The protein-ligand binding affinities of potential leads are predicted by FMO calculations at MP2/6-31G* level using GAMESS v2020 system.

Molecular Dynamics Simulations: MD simulations are carried out with AmberTools18 by applying the FF14SB force field.

化学反応の分析

Shp2-IN-17 undergoes various chemical reactions, primarily focusing on its interaction with SHP2. The types of reactions include:

Dephosphorylation: this compound inhibits the dephosphorylation activity of SHP2, which is crucial for its role in cell signaling pathways.

Binding Interactions: The compound binds to the allosteric site of SHP2, stabilizing its inactive conformation

Common reagents and conditions used in these reactions include:

Reagents: Hydroxyimino acetamide scaffold, piperidin-4-ylmethyl, and phenyl groups.

Conditions: Molecular docking, FMO calculations, and MD simulations.

The major products formed from these reactions are the inhibited SHP2 protein and downstream signaling molecules that are no longer activated by SHP2 .

科学的研究の応用

Shp2-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the inhibition of protein tyrosine phosphatases.

Biology: Helps in understanding the role of SHP2 in various cellular processes, including cell growth, differentiation, and migration.

Medicine: Shows potential in cancer therapy by inhibiting SHP2, which is involved in oncogenic transformation and drug resistance. .

作用機序

Shp2-IN-17 exerts its effects by binding to the allosteric site of SHP2, stabilizing its inactive conformation. This binding prevents SHP2 from dephosphorylating its substrates, thereby inhibiting downstream signaling pathways such as RAS/ERK, PI3K/AKT, and JAK/STAT. The inhibition of these pathways leads to reduced cell proliferation, differentiation, and migration, making this compound a promising candidate for cancer therapy .

類似化合物との比較

Shp2-IN-17 can be compared with other SHP2 inhibitors such as CNBDA and CNBCA. These compounds also target the SHP2 protein but differ in their binding affinities and selectivity:

CNBDA: An active site inhibitor that showed effectiveness in suppressing breast cancer cell phenotypes.

CNBCA: A modified version of CNBDA with better potency and selectivity for SHP2.

This compound is unique due to its allosteric inhibition mechanism, which provides a different approach to targeting SHP2 compared to active site inhibitors .

特性

分子式 |

C25H24Cl2N6 |

|---|---|

分子量 |

479.4 g/mol |

IUPAC名 |

(5S)-1'-[7-(2,3-dichlorophenyl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |

InChI |

InChI=1S/C25H24Cl2N6/c1-15-22(17-4-2-6-18(26)21(17)27)33-20(7-11-30-33)24(31-15)32-12-8-25(9-13-32)14-19-16(23(25)28)5-3-10-29-19/h2-7,10-11,23H,8-9,12-14,28H2,1H3/t23-/m1/s1 |

InChIキー |

VDHSTSPBTMNKLI-HSZRJFAPSA-N |

異性体SMILES |

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC=N5)C6=C(C(=CC=C6)Cl)Cl |

正規SMILES |

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=C(C(=CC=C6)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

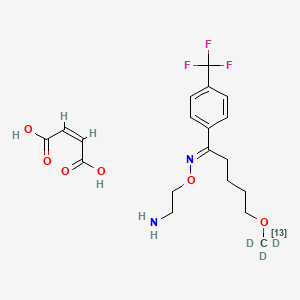

![sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12384634.png)

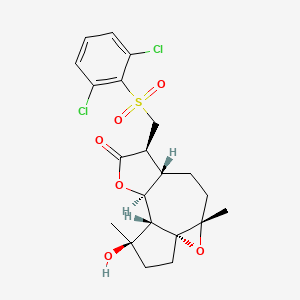

![N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide](/img/structure/B12384651.png)

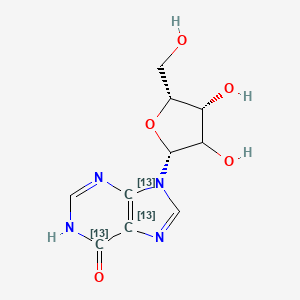

![N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide](/img/structure/B12384706.png)